Dnmdp

描述

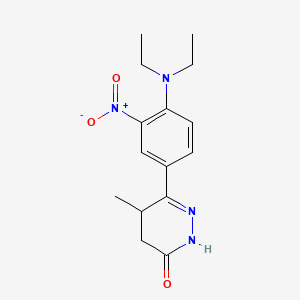

Structure

3D Structure

属性

IUPAC Name |

3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSSKNZHADPXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

DNMDP 的合成涉及几个关键步骤,包括吡咯并喹啉核心结构的形成以及随后哌啶和甲氧基苯基的连接最后的步骤是在特定的反应条件下连接甲氧基苯基 .

This compound 的工业化生产方法仍在开发中,正在进行的研究集中于优化合成路线以提高产率并降低生产成本。 目前的方法涉及使用先进的有机合成技术和纯化工艺,以获得适合研究和潜在治疗应用的高纯度 this compound .

化学反应分析

DNMDP 会发生多种类型的化学反应,包括:

这些反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,this compound 的氧化会导致喹啉衍生物的形成,而还原会导致各种含哌啶的化合物的形成 .

科学研究应用

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a compound that has garnered attention for its selective cytotoxicity in cancer cells . It functions by inhibiting phosphodiesterases 3A and 3B (PDE3A and PDE3B) and inducing interactions between PDE3A/B and SFLN12 .

Anticancer Activity

This compound has demonstrated selective cell-killing effects in various cancer cell lines . In a study of 766 cancer cell lines, this compound selectively killed 22 cell lines, which correlated with elevated expression of PDE3A . Cancer cell lines, including NCI-H1734, are killed by this compound, while others, like A549, are unaffected . The compound is active against a subset of cancer cell lines across different lineages, exhibiting nanomolar potency without apparent toxicity in non-tumorigenic cell lines .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship (SAR) of this compound analogs to improve cellular activity and pharmacokinetic properties . This involves evaluating this compound analogs using phenotypic viability assays to identify compounds with suitable pharmacokinetic properties for in vivo analysis . For instance, BRD9500, an analog of this compound, has shown activity in an SK-MEL-3 xenograft model of cancer . The (R)-enantiomer of this compound is significantly more active than the (S)-enantiomer .

CRISPR Screening

Genome-wide CRISPR screening has been used to identify genes required for this compound sensitivity . One significant finding from these screens is the identification of AIP as essential for this compound-induced cancer cell killing . Ectopic expression of AIP can sensitize cells to this compound, and conversely, increased PDE3A levels can compensate for the loss of AIP .

Biochemical Assays

This compound analogs have been tested for their biochemical inhibition of PDE3A and PDE3B . Halogenation of the phenyl ring can increase PDE3A/B biochemical inhibition . However, some this compound analogs are potent PDE3 inhibitors without showing cellular activity, indicating that PDE3 inhibition alone is insufficient for the observed cytotoxic effects .

Xenograft Model

In a xenograft experiment, the compound ( R)-30 (an analog of this compound) demonstrated strong antitumor activity at 50 mg/kg QD, with a T/C relative area of 0.09 and a T/C weight of 0.16 (p < 0.001 and p < 0.05 vs vehicle, respectively) . The unbound plasma level of ( R)-30 at 24 hours was >100-fold the EC50 against SK-MEL-3 cells at a dose of 50 mg/kg QD .

Cell Line Sensitivity

This compound-sensitive cell lines, such as NCI-H2122 (lung cancer) and COLO741 (melanoma), show similar activity levels, while this compound-insensitive cell lines like HCT116 (colorectal cancer) and IMR90 (normal lung fibroblast) remain inactive, which mirrors the results obtained using HeLa and A549 cells .

Data Tables

| Compound | Cell Line | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | HeLa | 10-100 | |

| This compound | NCI-H1563 | 10-100 | |

| This compound | NCI-H2122 | 10-100 | |

| This compound | A549 | >1000 | |

| This compound | MCF7 | >1000 | |

| This compound | PC3 | >1000 |

Note: The EC50 values are approximate and may vary depending on the specific experimental conditions.

Implications for Cancer Therapy

作用机制

DNMDP 的作用机制涉及诱导磷酸二酯酶 3A 和 schlafen 家族成员 12 蛋白之间形成复合物。 This compound 作为分子胶,稳定这两种蛋白质之间的相互作用,促进异四聚体复合物的形成 . 这种复合物的形成导致 schlafen 家族成员 12 核糖核酸酶活性的激活,导致特定 RNA 底物的裂解和蛋白质翻译的抑制 . 翻译的全面抑制最终导致表达两种蛋白质高水平的癌细胞死亡 .

相似化合物的比较

Key Properties of DNMDP

Comparison with Similar Compounds

PDE3 Inhibitors: Cytotoxic vs. Non-Cytotoxic

This compound belongs to the PDE3 inhibitor class but uniquely induces cytotoxicity, unlike non-cytotoxic PDE3 inhibitors such as levosimendan, milrinone, and cilostazol . These compounds compete with this compound for PDE3A binding but fail to activate SLFN12-dependent cell death, underscoring this compound’s novel mechanism .

Comparative Analysis of PDE3 Inhibitors

Structural Analogues of this compound

Structure-activity relationship (SAR) studies reveal that this compound’s nitro group and (R)-configuration are critical for potency. Analogues like BRD9500 retain PDE3A affinity (IC₅₀: 2 nM) but show improved pharmacokinetic properties, enabling in vivo efficacy in SK-MEL-3 xenografts .

SAR of this compound Analogues

Contrast with Broad-Spectrum Cytotoxic Agents

Unlike cisplatin or doxorubicin, this compound’s cytotoxicity is highly selective for PDE3A-high cancers (Z-score: −4 to −8.5) . For example, this compound spares A549 (TP53 wild-type) cells but kills 22/766 cancer cell lines, including melanoma and cervical cancers .

Critical Unanswered Questions

How does PDE3A-SLFN12 interaction trigger apoptosis?

Can this compound analogues overcome pharmacokinetic limitations in humans?

Are there biomarkers beyond PDE3A/SLFN12 for patient stratification?

生物活性

DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that has garnered attention for its selective cytotoxic effects on certain cancer cell lines. Its biological activity primarily involves the modulation of phosphodiesterase 3A (PDE3A) and the induction of complex formation with Schlafen family member 12 (SLFN12), leading to apoptosis in sensitive cancer cells. This article explores the mechanisms of this compound's action, its effects on various cancer cell lines, and relevant case studies highlighting its therapeutic potential.

Interaction with PDE3A and SLFN12

This compound selectively inhibits PDE3A and PDE3B, which are enzymes involved in the hydrolysis of cyclic nucleotides, thus regulating cellular responses to G protein-coupled receptor activation. However, this compound’s mechanism of inducing cancer cell death does not solely rely on inhibiting PDE3A enzymatic activity. Research indicates that this compound promotes a neomorphic interaction between PDE3A and SLFN12, which is essential for its cytotoxic effects .

- PDE3A Role : Upon binding with this compound, PDE3A forms a complex with SLFN12. This interaction enhances SLFN12's RNase activity, which is crucial for the apoptotic response in cancer cells .

- SLFN12 Function : SLFN12 is implicated in cellular differentiation and quiescence, but its role in this compound-induced cytotoxicity suggests a novel function related to RNA metabolism and apoptosis .

Cytotoxicity Across Cancer Cell Lines

This compound has been tested across a wide array of cancer cell lines to evaluate its efficacy. A notable study screened 766 cancer cell lines, identifying 22 that exhibited significant sensitivity to this compound treatment. The sensitivity correlated strongly with the expression levels of PDE3A and SLFN12 .

Table 1: Sensitivity of Cancer Cell Lines to this compound

| Cell Line | EC50 (µM) | Sensitivity Level | Notes |

|---|---|---|---|

| HeLa | <0.1 | High | Induces apoptosis via caspase activation |

| NCI-H1734 | <0.1 | High | Selective killing observed |

| NCI-H1563 | 10-100 | Moderate | Correlates with PDE3A expression |

| A549 | >1 | Low | Resistant to this compound |

| MCF7 | >1 | Low | No significant response |

Case Study 1: HeLa Cells

In HeLa cervical carcinoma cells, treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity and poly ADP ribose polymerase (PARP) cleavage. The study demonstrated that depletion of PDE3A led to resistance against this compound, emphasizing the necessity of this enzyme for the compound's efficacy .

Case Study 2: Melanoma Cell Lines

Further investigations into melanoma cell lines revealed that those expressing high levels of both PDE3A and SLFN12 were particularly sensitive to this compound. This finding suggests that co-expression may serve as a predictive biomarker for response to treatment .

Research Findings and Future Directions

Recent research has focused on optimizing this compound analogs to enhance their potency and reduce potential side effects. These studies indicate that modifications in the chemical structure can lead to improved pharmacological properties while maintaining selectivity for cancer cells over normal cells .

Table 2: Optimized Analogues of this compound

| Compound Name | Potency (EC50) | Targeted Enzymes | Notes |

|---|---|---|---|

| Optimized-DNMDP | <0.05 | PDE3A | Enhanced selectivity |

| Analog-1 | <0.1 | PDE3B | Maintains cytotoxic effect |

| Analog-2 | >0.5 | Non-selective | Lower efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。